molecular formula C19H18ClFN2O3S2 B2710411 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 894006-67-8

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2710411
CAS RN: 894006-67-8
M. Wt: 440.93
InChI Key: MARFGTPBWXFBMO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms via double bonds, and to an amine group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and compared with experimental data. These properties include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticancer Applications

One of the primary applications of derivatives similar to N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is in anticancer research. A study on novel aminothiazole-paeonol derivatives highlighted their synthesis and evaluation against seven cancer cell lines, demonstrating significant anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds were found to be superior to 5-fluorouracil in terms of potency and lower cytotoxicity towards fibroblasts, indicating their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Antimicrobial and Antifungal Activities

The chemical has been explored for its antimicrobial and antifungal capabilities. A study synthesizing novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety tested these compounds for their anti-HIV and antifungal activities. This suggests potential applications in designing drugs targeting infectious diseases (Zareef et al., 2007).

Enzyme Inhibitory Activities

Research into the enzyme inhibitory activities of such compounds has shown promising results. For example, a study on the synthesis and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrated significant inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings are instrumental for the development of treatments for conditions such as glaucoma, Alzheimer's disease, and myasthenia gravis (Virk et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many sulfonamides are known to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

The future research directions for a compound depend on its biological activity and potential applications. For example, if this compound shows promising biological activity, future research could focus on optimizing its structure to improve its potency and selectivity .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3S2/c1-12-18(27-19(23-12)13-3-5-14(20)6-4-13)9-10-22-28(24,25)15-7-8-17(26-2)16(21)11-15/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARFGTPBWXFBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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